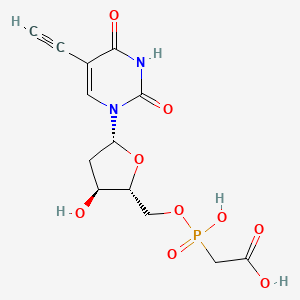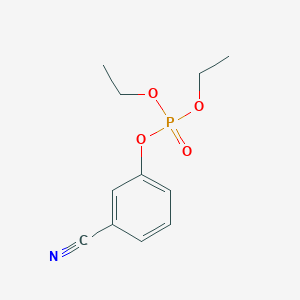![molecular formula C10H16O B14303666 1-[(Prop-2-en-1-yl)oxy]hept-3-yne CAS No. 113348-11-1](/img/structure/B14303666.png)
1-[(Prop-2-en-1-yl)oxy]hept-3-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Prop-2-en-1-yl)oxy]hept-3-yne is an organic compound characterized by the presence of both an alkyne and an alkene functional group. The compound’s structure includes a hept-3-yne backbone with a prop-2-en-1-yloxy substituent. This unique combination of functional groups makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Prop-2-en-1-yl)oxy]hept-3-yne can be achieved through several methods. One common approach involves the alkylation of hept-3-yne with prop-2-en-1-yl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel complexes can enhance the reaction rate and yield. Additionally, purification techniques like distillation or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Prop-2-en-1-yl)oxy]hept-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) to form diols or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the alkyne and alkene groups to form alkanes.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-en-1-yloxy group, leading to the formation of ethers or other substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline conditions, OsO₄ in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Reduction: Hydrogen gas (H₂) with Pd/C or Lindlar’s catalyst for partial reduction.
Substitution: Alkyl halides or sulfonates in the presence of a base like NaH or KOtBu.
Major Products
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of heptane derivatives.
Substitution: Formation of various ethers or substituted alkenes.
Aplicaciones Científicas De Investigación
1-[(Prop-2-en-1-yl)oxy]hept-3-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[(Prop-2-en-1-yl)oxy]hept-3-yne involves its interaction with molecular targets such as enzymes or receptors. The compound’s alkyne and alkene groups can undergo reactions with nucleophiles or electrophiles, leading to the formation of covalent bonds with target molecules. These interactions can modulate biological pathways and result in various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-[(Prop-2-en-1-yl)oxy]hept-2-yne: Similar structure but with the triple bond at a different position.
1-[(Prop-2-en-1-yl)oxy]hex-3-yne: Similar structure but with a shorter carbon chain.
1-[(Prop-2-en-1-yl)oxy]oct-3-yne: Similar structure but with a longer carbon chain.
Uniqueness
1-[(Prop-2-en-1-yl)oxy]hept-3-yne is unique due to its specific combination of functional groups and carbon chain length. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
113348-11-1 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
1-prop-2-enoxyhept-3-yne |
InChI |
InChI=1S/C10H16O/c1-3-5-6-7-8-10-11-9-4-2/h4H,2-3,5,8-10H2,1H3 |
Clave InChI |
QARXBGYKKXCLQM-UHFFFAOYSA-N |
SMILES canónico |
CCCC#CCCOCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



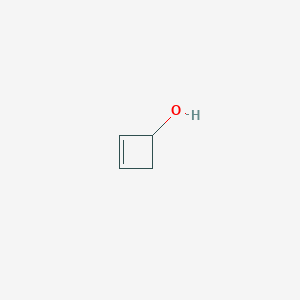
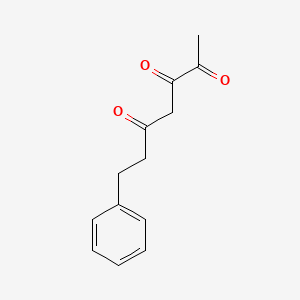
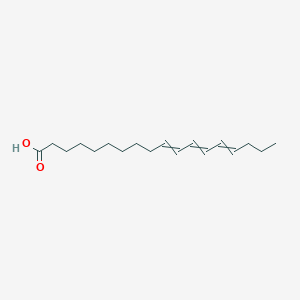



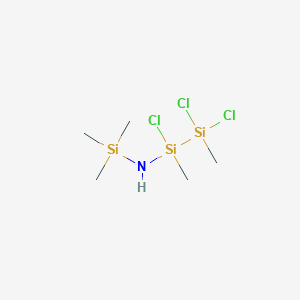
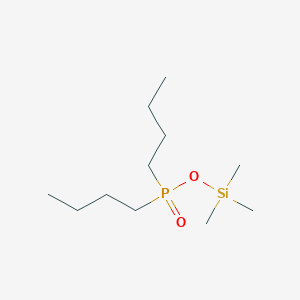

![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)

